
(S)-N-(3,4-dimethoxybenzylidene)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds often involves the aldol condensation reaction . In this reaction, two aldehyde molecules react to form an initial addition product, which is a β-hydroxyaldehyde. These substances usually eliminate water to form α,β-unsaturated carbonyl compounds . For instance, 3,4-dimethoxybenzaldehyde and 1-indanone can be mixed together until liquefaction, and then sodium hydroxide flakes can be added . The mixture becomes solid, and after standing for some time, it can be suspended in aqueous HCl .Chemical Reactions Analysis
The aldol condensation is a key reaction involved in the synthesis of similar compounds . This reaction involves the formation of an enolate from the aldehyde reagent, which then acts as a nucleophile to attack the carbonyl of a different molecule of the starting aldehyde, forming a new carbon-carbon bond .Scientific Research Applications
Synthesis of Enantiomerically Pure Amines
A study outlines the synthesis of enantiomerically pure (α-Phenylalkyl)amines with ortho-substituents through a diastereoselective radical alkylation reaction of sulfinimines, including derivatives similar to "(S)-N-(3,4-dimethoxybenzylidene)-2-methylpropane-2-sulfinamide". This method is notable for its high diastereoselectivity and the easy removal of the sulfinyl group, providing a versatile approach to preparing primary α-(tert-butyl)-ortho-hydroxy- and -ortho-methoxybenzylamines, as well as 3-isopropyl-substituted isoindolin-1-one, showcasing its utility in synthetic organic chemistry (Fernández‐Salas et al., 2014).
Gastric (H+/K+)-ATPase Inhibitors
Another significant application is in the development of gastric antisecretory agents. Compounds structurally related to "(S)-N-(3,4-dimethoxybenzylidene)-2-methylpropane-2-sulfinamide" were synthesized and evaluated for their ability to inhibit gastric acid secretion. This research highlighted the potential of these compounds in treating acid-related gastrointestinal disorders, with certain derivatives showing potent inhibitory activities comparable or superior to omeprazole (Terauchi et al., 1997).
Synthesis of Sulfonamides
A mild and general method for synthesizing sulfonamides was described, involving the reaction of methyl sulfinates with lithium amides, followed by oxidation. This protocol avoids the use of hazardous reagents and maintains the configurational stability of amines, highlighting the role of sulfinamides in the synthesis of primary, secondary, and tertiary alkane-, arene-, and heteroarenesulfonamides (Ruano et al., 2008).
Redox Sensor for Protein Sulfenation
Research into protein sulfenation, a post-translational modification, employed a novel biotinylated derivative of dimedone for selectively "tagging" sulfenated proteins, facilitating their monitoring by mass spectrometry. This study underscores the importance of sulfinamide derivatives in biochemical research, particularly in understanding oxidative stress and protein regulation (Charles et al., 2007).
Mechanistic Insights into Nucleophilic Addition
The asymmetric nucleophilic 1,2-addition of (S)-N-benzylidene-2-methylpropane-2-sulfinamide with methylmagnesium bromide and methyllithium was investigated, providing insights into the mechanisms underlying the diastereoselectivity of such reactions. This research is crucial for understanding the chemical behavior of sulfinamides and refining synthetic strategies (Hennum et al., 2014).
properties
IUPAC Name |
(NE,S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,3)18(15)14-9-10-6-7-11(16-4)12(8-10)17-5/h6-9H,1-5H3/b14-9+/t18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICGUYCQMKQBFY-MXHVWWQHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)/N=C/C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

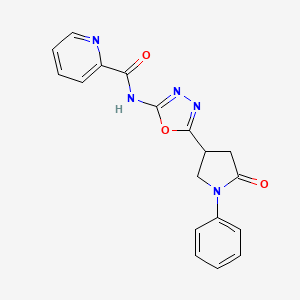
![5-bromo-2-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2985616.png)
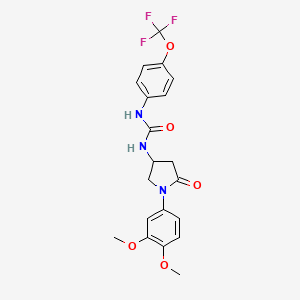
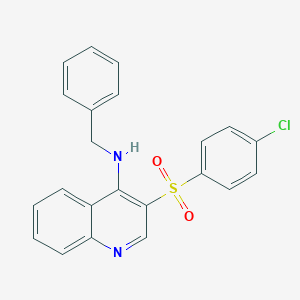
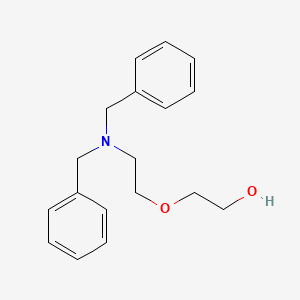
![[4-Bromo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2985621.png)
![2-[(1-Ethylbenzimidazol-2-yl)methyl]thiophene](/img/structure/B2985622.png)

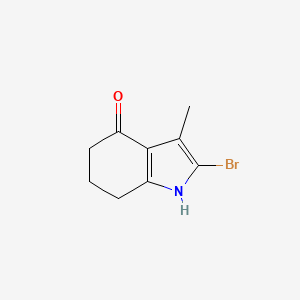
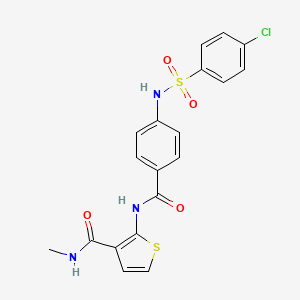
![Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2985629.png)
![4-methoxy-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B2985633.png)
![3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2985637.png)
